molecular formula C14H16N4O3 B5169882 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide

Cat. No. B5169882
M. Wt: 288.30 g/mol
InChI Key: ZLESHAUNJDFPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) that has been widely used in scientific research. Nitric oxide (NO) is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS by L-NAME has been shown to affect these processes and has led to a better understanding of the role of NO in health and disease.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide inhibits the activity of NOS, which catalyzes the conversion of L-arginine to NO and citrulline. This inhibition leads to a decrease in NO production, which can affect various physiological processes. The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been well-studied, and it is known to be a competitive inhibitor of NOS.
Biochemical and Physiological Effects
The inhibition of NOS by N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. One of the most well-known effects is the increase in blood pressure due to the inhibition of NO-mediated vasodilation. N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has also been shown to affect neurotransmission, immune response, and platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its potency as an inhibitor of NOS, which allows for a more complete inhibition of NO production. However, this potency can also lead to non-specific effects, which can complicate the interpretation of results. Another limitation of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several areas of future research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide could be used to gain a better understanding of the role of NO in health and disease. One area of interest is the role of NO in cancer, where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have anti-tumor effects. Another area of interest is the use of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide as a therapeutic agent in various diseases, including hypertension and neurodegenerative disorders. Additionally, further research is needed to better understand the non-specific effects of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide and to develop more specific inhibitors of NOS.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide can be synthesized from 3-methyl-4-nitrobenzoic acid and 1H-imidazole-1-propylamine through a multi-step reaction process. The final step involves the reaction of the intermediate product with chloroacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used extensively in scientific research to investigate the role of NO in various physiological and pathological processes. Some of the areas of research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used include cardiovascular diseases, neurodegenerative disorders, and cancer.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-11-9-12(3-4-13(11)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESHAUNJDFPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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